N-(3-Amino-4-methylphenyl)-2-phenylacetamide
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Overview
Description
N-(3-Amino-4-methylphenyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-methylphenyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a solvent such as acetonitrile, which facilitates the selective monoacylation of the diamine. The reaction conditions include maintaining the temperature at around 70°C and using a catalyst to enhance the reaction rate. The product is then purified through recrystallization or chromatography to obtain a high yield of the desired compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. This method allows for precise control over reaction parameters, leading to higher yields and better selectivity. The continuous flow process involves the same acylation reaction but is conducted in a microreactor, which provides efficient mixing and heat transfer. This method has been shown to produce the compound with a yield of approximately 85.7% within a short reaction time of 10 minutes .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-methylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Substituted phenylacetamide derivatives with various functional groups.
Scientific Research Applications
N-(3-Amino-4-methylphenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is an intermediate in the synthesis of potential pharmaceutical agents, including analgesics and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenylacetamide moiety can interact with hydrophobic pockets within proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(3-Amino-4-methylphenyl)-2-phenylacetamide can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: This compound has a similar structure but lacks the phenylacetamide moiety, which may result in different biological activities and chemical reactivity.
N-(4-Methylphenyl)-2-phenylacetamide: This compound lacks the amino group, which can significantly alter its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-13(10-14(11)16)17-15(18)9-12-5-3-2-4-6-12/h2-8,10H,9,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCLXLUSQNGZFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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